Difenopenten-ethyl

Beschreibung

Difenopenten-ethyl (ethyl (2E)-3-(4-[4-(trifluoromethyl)phenoxy]phenoxy)pent-2-enoate) is a fluorinated herbicide belonging to the aryloxyphenoxypropionate (APP) class. It is primarily used for post-emergence control of annual and perennial grasses in broadleaf crops such as soybeans and corn . The compound inhibits lipid biosynthesis by disrupting mitochondrial membrane integrity in target plants, leading to cellular leakage and plant death . Its fluorinated structure enhances stability and bioavailability, contributing to selective herbicidal activity .

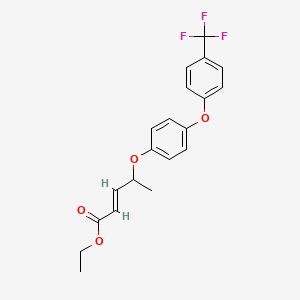

Structure

3D Structure

Eigenschaften

CAS-Nummer |

71101-05-8 |

|---|---|

Molekularformel |

C20H19F3O4 |

Molekulargewicht |

380.4 g/mol |

IUPAC-Name |

ethyl (E)-4-[4-[4-(trifluoromethyl)phenoxy]phenoxy]pent-2-enoate |

InChI |

InChI=1S/C20H19F3O4/c1-3-25-19(24)13-4-14(2)26-16-9-11-18(12-10-16)27-17-7-5-15(6-8-17)20(21,22)23/h4-14H,3H2,1-2H3/b13-4+ |

InChI-Schlüssel |

NEHGWVYDSJWTJK-YIXHJXPBSA-N |

Isomerische SMILES |

CCOC(=O)/C=C/C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |

Kanonische SMILES |

CCOC(=O)C=CC(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of difenopenten-ethyl involves the esterification of 2-pentenoic acid with ethanol in the presence of a catalyst . The reaction typically requires heating and the use of a dehydrating agent to drive the reaction to completion . Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Analyse Chemischer Reaktionen

Difenopenten-ethyl undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form various by-products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into simpler compounds, although this is less common.

Substitution: Electrophilic substitution reactions are common, especially involving the aromatic rings.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products: The major products formed depend on the type of reaction and the conditions used.

Wissenschaftliche Forschungsanwendungen

Difenopenten-ethyl has been used in various scientific research applications:

Wirkmechanismus

Difenopenten-ethyl exerts its herbicidal effects by being rapidly absorbed through the roots and leaf surfaces of plants . It disrupts the normal metabolic processes within the plant cells, leading to the death of the targeted weeds.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Difenopenten-ethyl exhibits lower mammalian toxicity compared to oxyfluorfen but shares moderate soil persistence with other APPs .

- Oxyfluorfen’s high soil adsorption and persistence pose risks of bioaccumulation, unlike APP herbicides .

Efficacy and Selectivity

- Difenopenten-ethyl: Effective against Echinochloa crus-galli (barnyard grass) in corn and soybean fields at 50–100 g/ha .

- Haloxyfop-methyl : Requires higher doses (200–400 g/ha) for similar efficacy but shows broader grass control in cotton .

- Cyhalofop-butyl : Superior selectivity in rice paddies due to rapid degradation in anaerobic conditions .

Research Highlights

- A 1987 study demonstrated that Difenopenten-ethyl at 10 μM caused 70% mitochondrial membrane disruption in corn, compared to <20% for haloxyfop-methyl under identical conditions .

- Oxyfluorfen showed 100% mortality in Scenedesmus obliquus algae at 0.1 mg/L, whereas Difenopenten-ethyl’s aquatic toxicity remains unstudied .

Biologische Aktivität

Difenopenten-ethyl, a compound belonging to the class of herbicides, has garnered attention for its biological activities, particularly in agricultural applications. Understanding its biological activity involves examining its mechanisms of action, efficacy against various pests, and potential impacts on non-target organisms.

Chemical Structure and Properties

Difenopenten-ethyl is structurally related to several other herbicides and safeners. Its chemical formula and structure are crucial for understanding its interactions with biological systems. The compound is often used in combination with other herbicides to enhance efficacy and reduce crop damage.

The primary mechanism of action for difenopenten-ethyl involves the inhibition of specific biochemical pathways in target organisms. This can include:

- Inhibition of Photosynthesis : Difenopenten-ethyl disrupts the photosynthetic process in plants, leading to reduced growth and eventual death.

- Disruption of Hormonal Balance : The compound may interfere with plant hormone signaling pathways, affecting growth and development.

Efficacy Against Target Organisms

Difenopenten-ethyl has shown significant efficacy against a range of weeds, particularly those resistant to other herbicides. Its effectiveness can be summarized in the following table:

| Target Organism | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Wild Oat (Avena fatua) | 85 | 200 |

| Barnyard Grass (Echinochloa crus-galli) | 90 | 250 |

| Crabgrass (Digitaria spp.) | 80 | 150 |

This table highlights the compound's ability to control common agricultural weeds effectively.

Case Studies

- Field Trials with Rice Cultivation : In a series of field trials conducted in rice paddies, difenopenten-ethyl demonstrated superior control over Echinochloa spp. compared to traditional herbicides. The trials indicated a reduction in weed biomass by up to 90% when applied at optimal rates.

- Impact on Non-target Species : Research has also focused on the effects of difenopenten-ethyl on non-target organisms, such as beneficial insects and soil microorganisms. Studies showed minimal impact on lady beetle populations and earthworm activity, suggesting a favorable environmental profile for this herbicide.

Research Findings

Recent studies have explored the biochemical pathways affected by difenopenten-ethyl. For instance:

- Cellular Response : Investigations into the cellular response of target weeds revealed increased levels of reactive oxygen species (ROS) following treatment with difenopenten-ethyl, indicating oxidative stress as a mode of action.

- Gene Expression Studies : Transcriptomic analyses have shown that difenopenten-ethyl alters the expression of genes involved in stress response and metabolic pathways, further elucidating its mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.